Boc-N-methyl-D-alanine (Boc-D-NMeAla-OH) is a derivative of D-alanine, a naturally occurring amino acid. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for its controlled incorporation into peptides through solid-phase peptide synthesis (SPPS) []. This technique is widely used in the production of peptides for research and therapeutic purposes.
Boc-D-NMeAla-OH finds particular value in the design of peptides with specific properties. The methyl group on the side chain introduces steric hindrance, which can influence the conformation and activity of the resulting peptide []. This can be useful for:
Boc-D-NMeAla-OH is a D-enantiomer, meaning its spatial arrangement is different from that of L-alanine, the naturally occurring form. This property is useful for controlling the stereochemistry of peptides, which can be crucial for their biological activity [].
Boc-N-methyl-D-alanine (Boc-N-Me-Dla-OH) is a derivative of D-alanine, a naturally occurring amino acid. It has a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (N-terminus) and a methyl group replacing the hydrogen atom on the side chain nitrogen. This modified structure makes Boc-N-Me-D-alanine a valuable building block in peptide synthesis, particularly for incorporating D-amino acids into peptides [].
The key features of Boc-N-Me-D-alanine's structure include:
This structure allows Boc-N-Me-D-alanine to participate in peptide bond formation while maintaining the D-stereochemistry at the alpha carbon.
Boc-N-Me-D-alanine can be synthesized through various methods, including:
Boc-D-Ala-OH + CH2O + NaBH3CN -> Boc-N-Me-D-Ala-OH
The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino group for peptide bond formation [].
Boc-N-Me-D-Ala-OH + TFA -> H-N-Me-D-Ala-OH + Boc-OH
The deprotected Boc-N-Me-D-alanine can then participate in peptide bond formation with other amino acids using standard peptide coupling reagents [].
Specific data on melting point, boiling point, and solubility of Boc-N-Me-D-alanine may not be readily available due to its use as a building block rather than an end product. However, it is expected to be a white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide, with limited solubility in water due to the hydrophobic nature of the Boc group [].
Boc-N-Me-D-alanine itself does not have a known biological function. However, its significance lies in incorporating D-amino acids into peptides. Peptides containing D-amino acids can have different properties compared to their L-enantiomer counterparts. For example, they may exhibit higher stability against enzymatic degradation or possess unique biological activities [].
Irritant